molecular formula C12H12N2O2 B2645326 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1197631-29-0

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2645326
CAS RN: 1197631-29-0
M. Wt: 216.24
InChI Key: KLZBOPQBGJBTRD-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles can generally be synthesized through the reaction of alpha,beta-unsaturated carbonyl compounds with hydrazine . Another common method involves the reaction of 1,3-diketones with hydrazine .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions . They can also undergo Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, properties such as solubility, melting point, and boiling point would be influenced by factors like the presence of the polar carboxylic acid group and the nonpolar methyl groups .

Scientific Research Applications

Luminescence Sensing

Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, demonstrating characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These complexes are selectively sensitive to benzaldehyde-based derivatives, showcasing potential as fluorescence sensors for detecting these chemicals (Shi et al., 2015).

Fluorescent Property Evaluation

A series of 1,3,5-triaryl-2-pyrazolines, which includes compounds synthesized from (3,4-dimethylphenyl) hydrazaine hydrochloride, possess fluorescence properties in the blue region of the visible spectrum. These properties were studied using UV-Vis and emission spectroscopy, indicating their potential application in fluorescent materials and sensors (Hasan et al., 2011).

Chemical Synthesis and Structural Analysis

Complexes and polymers derived from compounds structurally similar to 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid have been synthesized and analyzed for their structural properties. These studies often focus on the potential applications of these materials in catalysis, materials science, and organic synthesis. For instance, compounds have been developed as chemical hybridizing agents in agriculture and as components in coordination polymers with multifunctional properties, including magnetic behavior and dye degradation capabilities (Beck et al., 1988; Roy et al., 2018).

Future Directions

The future directions for this compound would depend on its potential applications. Pyrazoles are a focus of research in various fields, including medicinal chemistry, due to their wide range of biological activities. They are also used in the synthesis of various polymers and in the development of new materials .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-3-4-9(5-8(7)2)10-6-11(12(15)16)14-13-10/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZBOPQBGJBTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

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